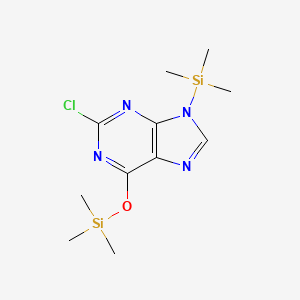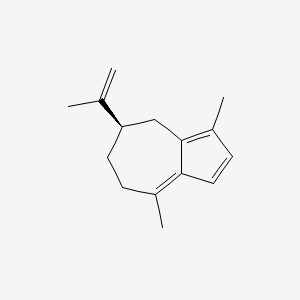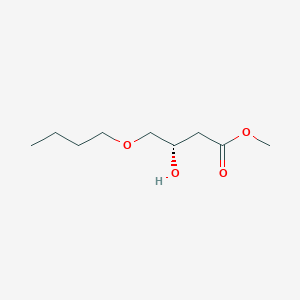
Methyl (3S)-4-butoxy-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-4-butoxy-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butoxy group attached to a hydroxybutanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-4-butoxy-3-hydroxybutanoate typically involves the esterification of (3S)-4-butoxy-3-hydroxybutanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-4-butoxy-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium alkoxide in an alcohol solvent under reflux.
Major Products Formed
Oxidation: Methyl (3S)-4-butoxy-3-oxobutanoate.
Reduction: Methyl (3S)-4-butoxy-3-hydroxybutanol.
Substitution: Methyl (3S)-4-alkoxy-3-hydroxybutanoate.
Scientific Research Applications
Methyl (3S)-4-butoxy-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving esters and alcohols.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (3S)-4-butoxy-3-hydroxybutanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-4-methoxy-3-hydroxybutanoate
- Methyl (3S)-4-ethoxy-3-hydroxybutanoate
- Methyl (3S)-4-propoxy-3-hydroxybutanoate
Uniqueness
Methyl (3S)-4-butoxy-3-hydroxybutanoate is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
666740-63-2 |
|---|---|
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl (3S)-4-butoxy-3-hydroxybutanoate |
InChI |
InChI=1S/C9H18O4/c1-3-4-5-13-7-8(10)6-9(11)12-2/h8,10H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
KBLGBYVYWJIJCG-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCOC[C@H](CC(=O)OC)O |
Canonical SMILES |
CCCCOCC(CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


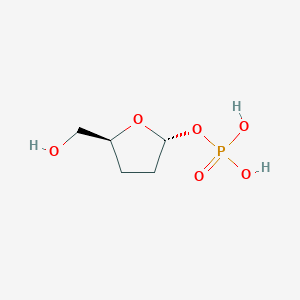
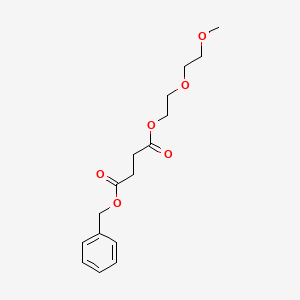
![4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12527425.png)
![(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid](/img/structure/B12527431.png)
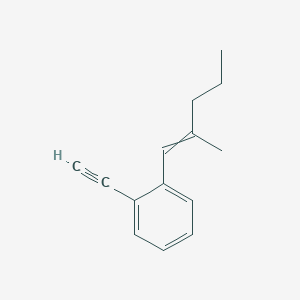
![3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12527445.png)
![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)
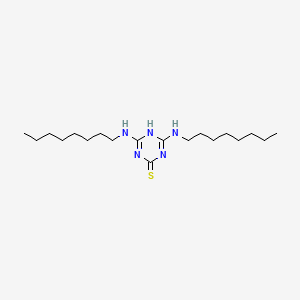
![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)
